molecular formula C9H8N2OS B11904308 (5-(Thiazol-5-yl)pyridin-3-yl)methanol CAS No. 1346687-56-6

(5-(Thiazol-5-yl)pyridin-3-yl)methanol

Cat. No.: B11904308
CAS No.: 1346687-56-6
M. Wt: 192.24 g/mol
InChI Key: QNGOTGXRGXMPAG-UHFFFAOYSA-N
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Description

(5-(Thiazol-5-yl)pyridin-3-yl)methanol is a heterocyclic compound that contains both a thiazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiazol-5-yl)pyridin-3-yl)methanol typically involves the reaction of a thiazole derivative with a pyridine derivative under specific conditions. One common method involves the use of a Grignard reagent, where the thiazole derivative is reacted with a pyridine aldehyde in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(5-(Thiazol-5-yl)pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The thiazole and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-(Thiazol-5-yl)pyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of (5-(Thiazol-5-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5-(Thiazol-5-yl)pyridin-2-yl)methanol
  • (5-(Thiazol-4-yl)pyridin-3-yl)methanol
  • (5-(Thiazol-5-yl)pyridin-4-yl)methanol

Uniqueness

(5-(Thiazol-5-yl)pyridin-3-yl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

1346687-56-6

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

[5-(1,3-thiazol-5-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C9H8N2OS/c12-5-7-1-8(3-10-2-7)9-4-11-6-13-9/h1-4,6,12H,5H2

InChI Key

QNGOTGXRGXMPAG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C2=CN=CS2)CO

Origin of Product

United States

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